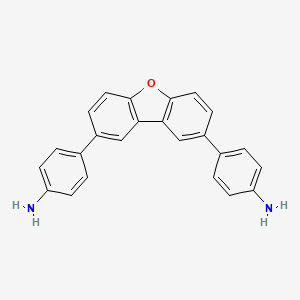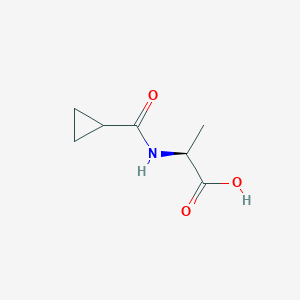
N-(Cyclopropanecarbonyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropanecarbonyl)-L-alanine is an organic compound that features a cyclopropane ring attached to the carbonyl group of L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropanecarbonyl)-L-alanine typically involves the reaction of cyclopropanecarboxylic acid with L-alanine. One common method is the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . This process can be followed by the formation of amides, esters, and acid chlorides from cyclopropanecarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while being cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropanecarbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(Cyclopropanecarbonyl)-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme interactions and protein modifications.
Industry: It may be used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which N-(Cyclopropanecarbonyl)-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropane ring can induce strain in the molecule, making it more reactive in certain chemical environments. This reactivity can be harnessed in various biochemical pathways, potentially leading to the formation of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Cyclopropanecarbonyl)-L-alanine include other cyclopropane-containing amino acids and derivatives. Examples include cyclopropylamine and cyclopropanecarboxylic acid derivatives .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the cyclopropane ring with L-alanine. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
604790-79-6 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-2-(cyclopropanecarbonylamino)propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(7(10)11)8-6(9)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
UGLFYEZZYIHEJU-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CC1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


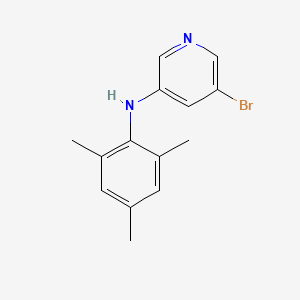
![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)
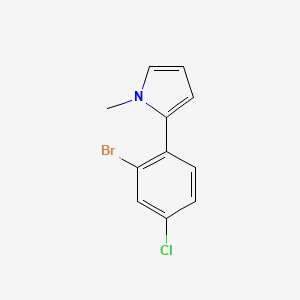

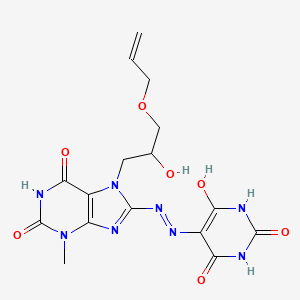
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
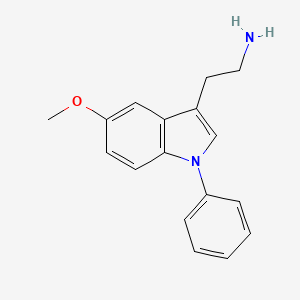

![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)
